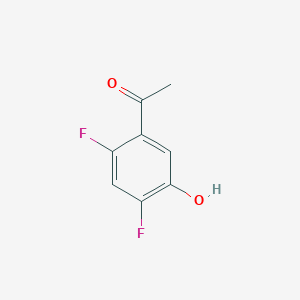

![molecular formula C20H17N5O2S B2952034 苯并[d]噻唑-2-基(4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-基)甲酮 CAS No. 1396809-82-7](/img/structure/B2952034.png)

苯并[d]噻唑-2-基(4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

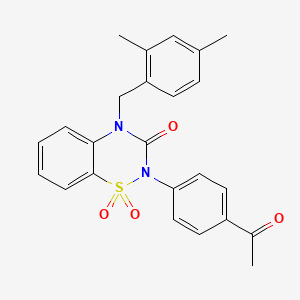

This compound is a derivative of benzothiazole and pyrazolo[1,5-a]pyrimidine . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-b][1,4]thiazines has been achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .科学研究应用

抗菌应用

苯并[d]噻唑-2-基衍生物的一个重要研究方向是它们的抗菌潜力。Pancholia 等人 (2016) 的一项研究引入了苯并[d]噻唑-2-基(哌嗪-1-基)甲酮骨架作为新的抗分枝杆菌化学型,揭示了某些化合物对结核分枝杆菌 H37Rv 菌株表现出显着的抗结核活性,而细胞毒性最小,表明有希望的治疗指数 (Pancholia 等人,2016)。

抗癌活性

在癌症研究领域,苯并[d]噻唑-2-基衍生物已被合成并评估其抗癌活性。例如,Inceler 等人 (2013) 合成了新型含噻吩的 1,3-二芳基吡唑衍生物,并评估了它们对各种人类癌细胞系的抗癌活性,重点研究了对某些癌细胞表现出有效生长抑制作用的化合物,从而表明在癌症治疗中进一步发展的潜力 (Inceler 等人,2013)。

受体相互作用研究

某些苯并[d]噻唑-2-基衍生物与受体的相互作用一直是人们感兴趣的主题,特别是在了解分子动力学和开发药效团模型方面。例如,拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与 CB1 大麻素受体的研究提供了对构象和与受体相互作用的见解,有助于开发更具选择性和更有效的受体拮抗剂 (Shim 等人,2002)。

新型化学型的合成

基于苯并[d]噻唑-2-基骨架的新型化学型的合成已被探索,以开发具有多种生物活性的化合物。例如,苯并[d]噻唑-2-基(哌嗪-1-基)甲酮作为新型抗分枝杆菌化学型,其设计和合成突出了该骨架在生成具有显着生物活性的结构多样的化合物的潜力 (Pancholia 等人,2016)。

作用机制

Target of Action

The primary target of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The compound’s interaction with this target makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the mycobacterium, making the compound a potential anti-tubercular agent .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting the function of DprE1, the compound prevents the formation of arabinogalactan, a vital component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the mycobacterium .

Result of Action

The result of the compound’s action is the death of the mycobacterium. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the mycobacterium . This makes the compound a potential candidate for anti-tubercular activity .

生化分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

The cellular effects of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone are currently unknown. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function

Molecular Mechanism

The molecular mechanism of action of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that the compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-19(14-13-21-25-8-4-3-6-16(14)25)23-9-11-24(12-10-23)20(27)18-22-15-5-1-2-7-17(15)28-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHCLSBWUVDVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

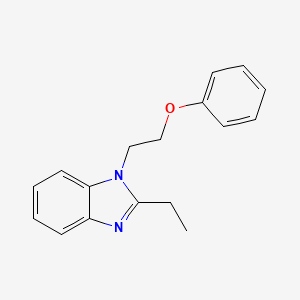

![N-Cyclopentyl-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2951951.png)

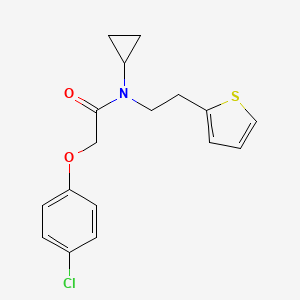

![12-(4-Fluorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2951953.png)

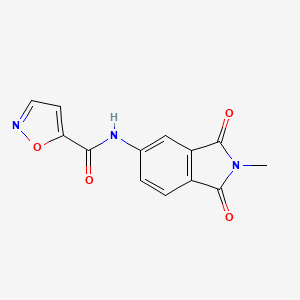

![N-(4-ethylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2951957.png)

![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2951958.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)

![ethyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2951961.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)

![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)